

# Application of Deruxtecan-d2 in Drug-Drug Interaction Studies

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## Compound of Interest

Compound Name: Deruxtecan-d2

Cat. No.: B12399998

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## Application Notes

### Introduction

Deruxtecan (DXd) is the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). As with any small molecule drug, the released payload is susceptible to drug-drug interactions (DDIs), which can alter its pharmacokinetic profile and potentially impact safety and efficacy.<sup>[1]</sup> Understanding the DDI potential of Deruxtecan is a critical component of its clinical development, as mandated by regulatory agencies like the FDA.<sup>[2][3][4]</sup> Preclinical and clinical studies are essential to evaluate how co-administered drugs might affect the exposure of Deruxtecan.

**Deruxtecan-d2**, a deuterated form of Deruxtecan, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).<sup>[5]</sup> Its near-identical physicochemical properties to the non-labeled analyte ensure that it effectively accounts for variability during sample preparation and analysis, leading to highly accurate and precise quantification of Deruxtecan in complex biological matrices.

### Metabolism and DDI Potential of Deruxtecan

In vitro studies have identified the metabolic pathways of Deruxtecan, which are crucial for predicting and evaluating DDI risks. The payload, DXd, is a substrate for several key enzymes and transporters:

- **Metabolizing Enzyme:** Cytochrome P450 3A4 (CYP3A4) is involved in the metabolism of DXd.
- **Transporters:** DXd is a substrate for OATP1B, P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP).

Given these characteristics, there is a potential for DDIs when T-DXd is co-administered with drugs that are strong inhibitors or inducers of CYP3A4 or these transporters. A small increase in the systemic exposure of a potent cytotoxic payload like Deruxtecan could significantly impact patient safety.

#### Clinical DDI Studies

A dedicated clinical study (NCT03383692) was conducted to assess the DDI potential of T-DXd in patients with HER2-expressing advanced solid tumors. This study evaluated the effects of a dual OATP1B/CYP3A inhibitor (ritonavir) and a strong CYP3A inhibitor (itraconazole) on the pharmacokinetics of T-DXd and the released DXd. The results indicated that co-administration of these inhibitors did not have a clinically meaningful impact on the pharmacokinetics of T-DXd or DXd, suggesting a low risk of DDIs mediated by these pathways.

## Data Presentation

Table 1: Pharmacokinetic Parameters of T-DXd and Deruxtecan (DXd) with and without DDI Perpetrators

Analyte	Perpetrator	Parameter	Cycle 2 (T-DXd alone)	Cycle 3 (T-DXd + Perpetrator)	Geometric Mean Ratio (Cycle 3 / Cycle 2)	90% Confidence Interval
T-DXd	Ritonavir	Cmax (µg/mL)	-	-	1.05	0.98–1.13
AUC17d (µg·day/mL)	-	-	-	-		
Itraconazole	Cmax (µg/mL)	-	-	1.03	0.96–1.09	
AUC17d (µg·day/mL)	-	-	-	-		
DXd	Ritonavir	Cmax (ng/mL)	-	-	0.99	0.85–1.14
AUC17d (ng·day/mL)	-	-	1.22	1.08–1.37		
Itraconazole	Cmax (ng/mL)	-	-	1.04	0.92–1.18	
AUC17d (ng·day/mL)	-	-	1.18	1.11–1.25		

Cmax: Maximum serum concentration; AUC17d: Partial area under the concentration-time curve through day 17. Data synthesized from the results of the NCT03383692 study.

## Experimental Protocols

### Protocol 1: Clinical DDI Study Design

This protocol is based on the design of the phase I, open-label, single-sequence crossover study (NCT03383692).

- Patient Population: Patients with HER2-expressing advanced solid tumors.
- Treatment Regimen:
  - T-DXd is administered intravenously at a dose of 5.4 mg/kg on Day 1 of each 21-day cycle.
  - Cycle 1 & 2: Patients receive T-DXd monotherapy.
  - Cycle 3: Patients are divided into two cohorts:
    - Cohort 1: Receives a dual OATP1B/CYP3A inhibitor (e.g., ritonavir) from Day 17 of Cycle 2 through the end of Cycle 3.
    - Cohort 2: Receives a strong CYP3A inhibitor (e.g., itraconazole) from Day 17 of Cycle 2 through the end of Cycle 3.
- Pharmacokinetic (PK) Sampling:
  - Serial blood samples are collected at predefined time points during Cycle 2 (baseline) and Cycle 3 (with perpetrator) to determine the serum concentrations of T-DXd and unconjugated DXd.
- Bioanalysis:
  - Serum concentrations of T-DXd are measured using an enzyme-linked immunosorbent assay (ELISA).
  - Serum concentrations of unconjugated DXd are measured using a validated LC-MS/MS method with **Deruxtecan-d2** as the internal standard.
- Endpoints:
  - Primary: C<sub>max</sub> and AUC of T-DXd and DXd with and without the perpetrator drug.

- Secondary: Safety and tolerability of the combination.

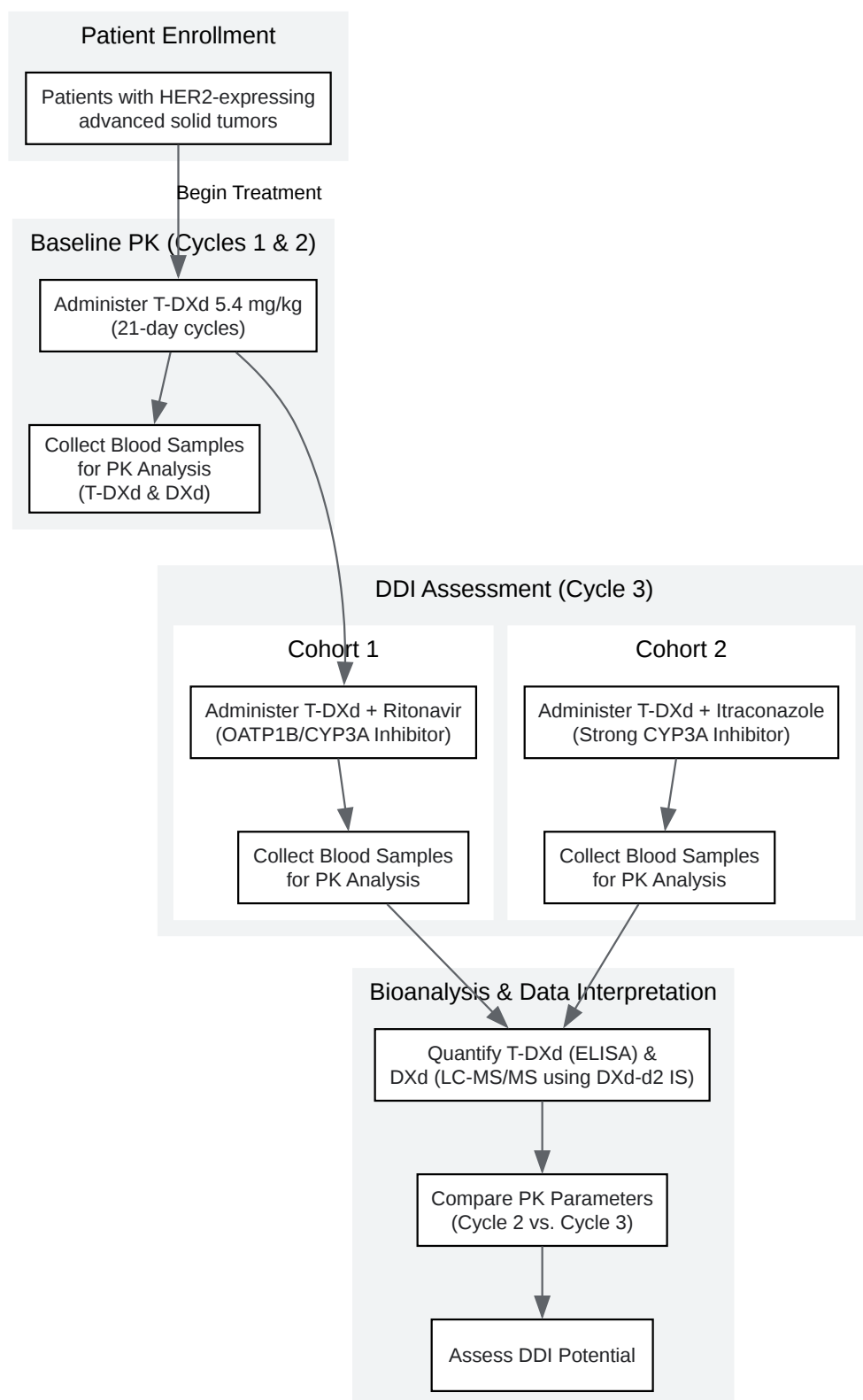
#### Protocol 2: Bioanalytical Method for Deruxtecan Quantification using LC-MS/MS

This protocol describes a general procedure for the quantification of Deruxtecan in human plasma, incorporating **Deruxtecan-d2** as the internal standard.

- Sample Preparation (Protein Precipitation):
  - Thaw plasma samples at room temperature.
  - To a 100  $\mu$ L aliquot of plasma standard, quality control, or study sample, add 10  $\mu$ L of **Deruxtecan-d2** internal standard working solution (e.g., 500 ng/mL). Vortex for 10 seconds.
  - Add 400  $\mu$ L of ice-cold acetonitrile to precipitate proteins.
  - Vortex vigorously for 1 minute.
  - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
  - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in 100  $\mu$ L of mobile phase.
- LC-MS/MS Conditions:
  - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  - Column: A suitable reverse-phase column (e.g., C18).
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - Mass Spectrometer: A triple quadrupole mass spectrometer.

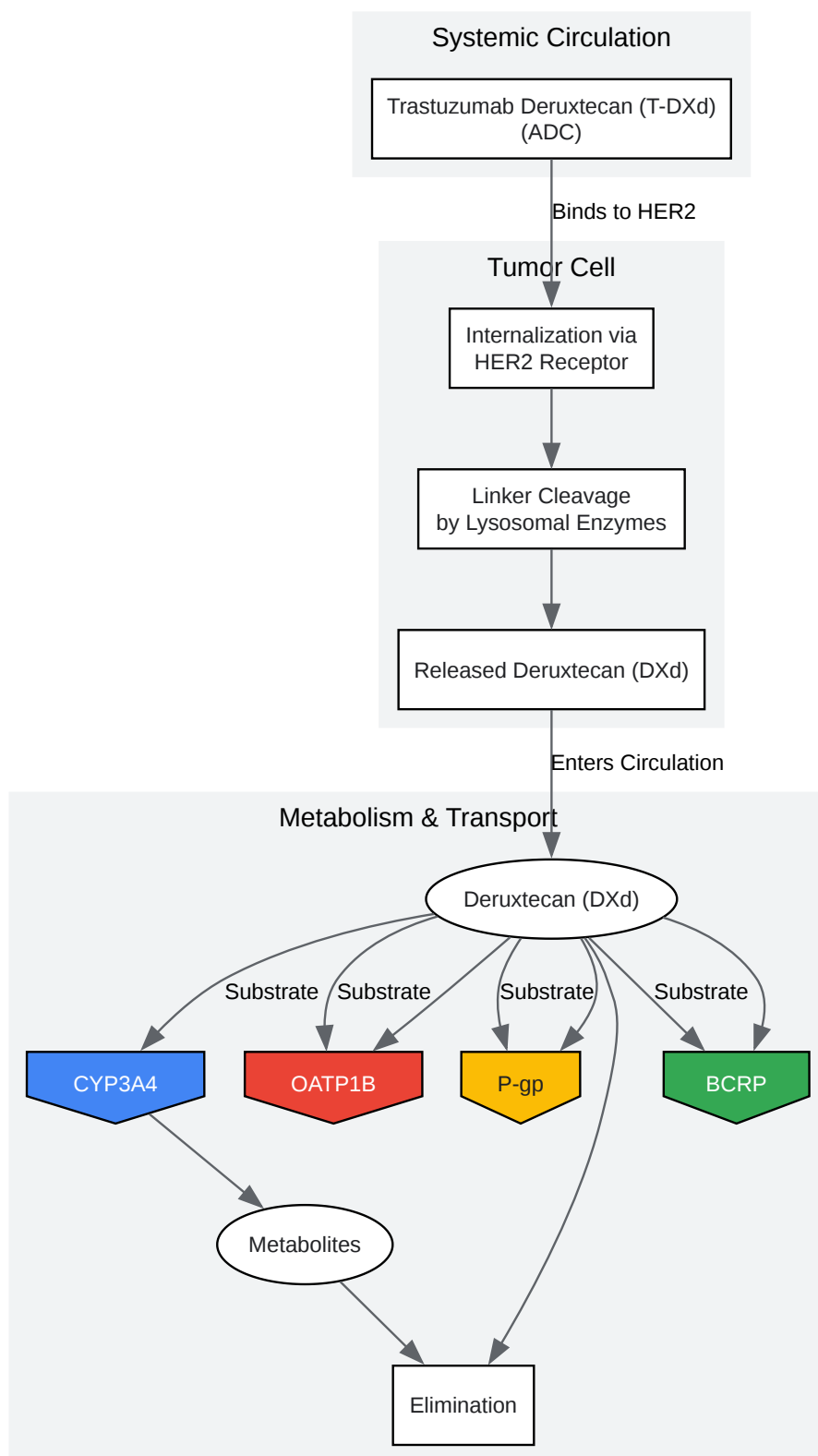
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of the transitions for Deruxtecan and **Deruxtecan-d2**.
- Quantification:
  - A calibration curve is constructed by plotting the peak area ratio of Deruxtecan to **Deruxtecan-d2** against the nominal concentration of the calibration standards.
  - The concentration of Deruxtecan in the quality control and study samples is determined from the calibration curve using the measured peak area ratios.

## Mandatory Visualization



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Caption: Clinical DDI study workflow for Trastuzumab Deruxtecan.



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Caption: Metabolic pathways of Deruxtecan (DXd).



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